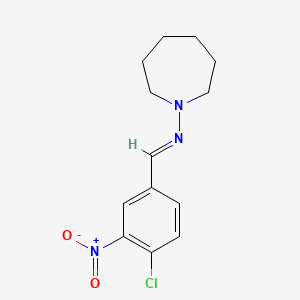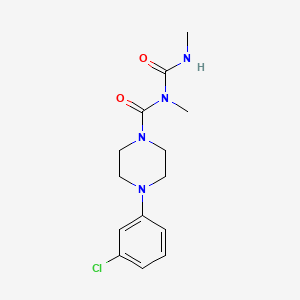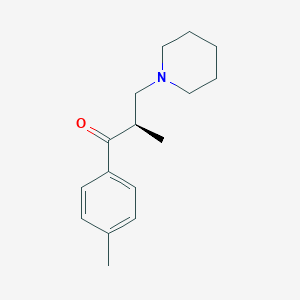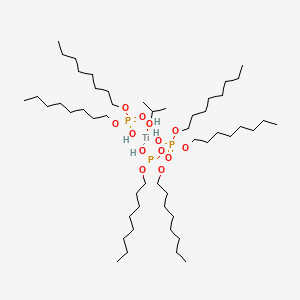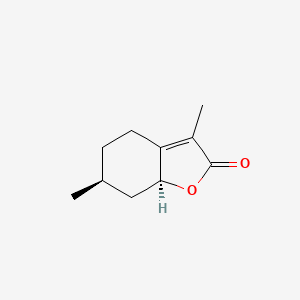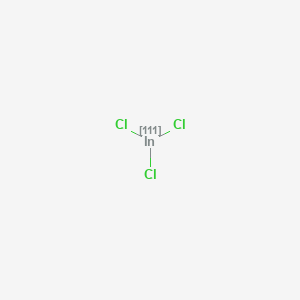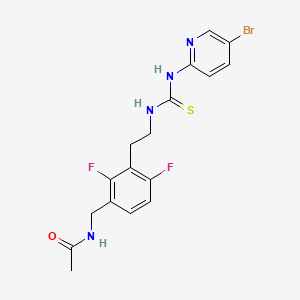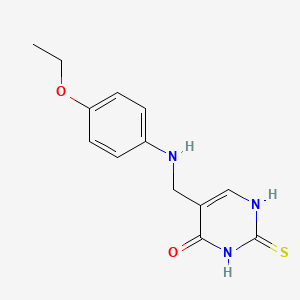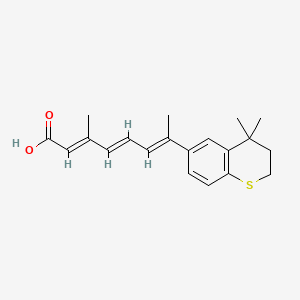
trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a benzodioxan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Benzodioxan Ring: This can be achieved through a cyclization reaction involving appropriate phenolic and aldehyde precursors under acidic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, this compound may be investigated for its pharmacological properties
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the trans configuration.
2,4-Dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the chlorine atom.
6-Chloro-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl groups.
Uniqueness
The trans configuration and the presence of both chlorine and methyl groups make trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Número CAS |
74271-52-6 |
|---|---|
Fórmula molecular |
C17H15ClO4 |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
methyl (2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C17H15ClO4/c1-17(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)21-16(22-17)15(19)20-2/h3-10,16H,1-2H3/t16-,17-/m0/s1 |
Clave InChI |
HQPLKMWKZCOKOM-IRXDYDNUSA-N |
SMILES isomérico |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC=CC=C3 |
SMILES canónico |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
